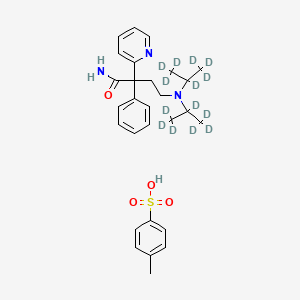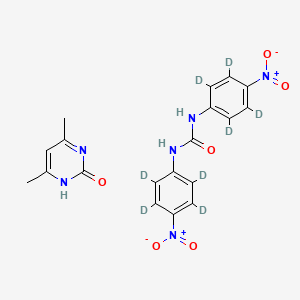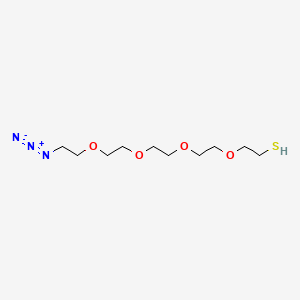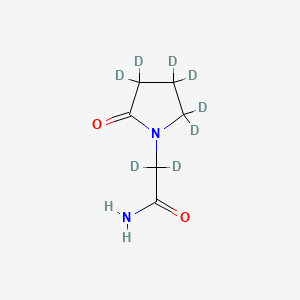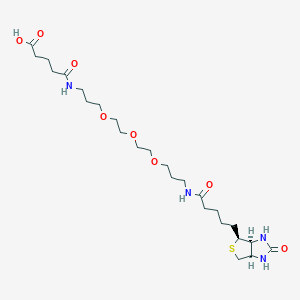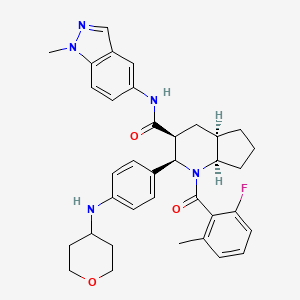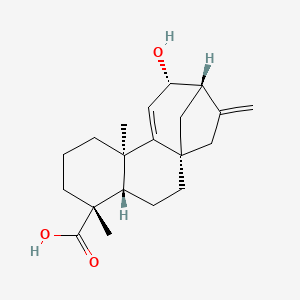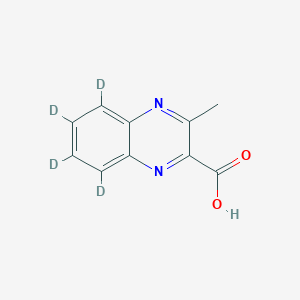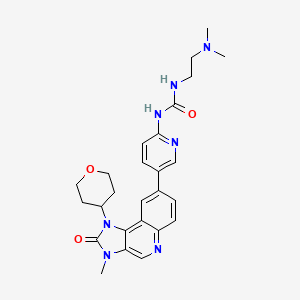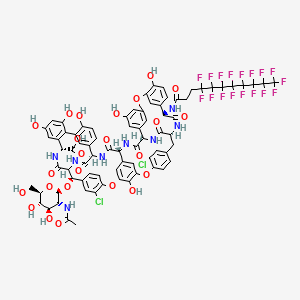
Antimicrobial agent-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimicrobial agent-11 is a chemical compound known for its potent ability to inhibit the growth of or kill microorganisms This compound is part of a broader class of antimicrobial agents that are used to combat bacterial, fungal, and viral infections
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-11 typically involves a multi-step chemical process. The initial step often includes the preparation of a precursor compound, which is then subjected to various chemical reactions to yield the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented to ensure consistency and safety of the final product. The industrial production process also focuses on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions: Antimicrobial agent-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products:
科学的研究の応用
Antimicrobial agent-11 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and to develop new synthetic methodologies.
Biology: Employed in studies to understand microbial resistance and to develop new antimicrobial strategies.
Medicine: Investigated for its potential use in treating bacterial, fungal, and viral infections. It is also explored for its role in preventing infections in medical devices and implants.
Industry: Utilized in the formulation of disinfectants, preservatives, and coatings to prevent microbial contamination.
作用機序
The mechanism of action of antimicrobial agent-11 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and leakage of cellular contents.
Enzyme Inhibition: It inhibits key enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways.
DNA Interference: The compound can bind to microbial DNA, interfering with replication and transcription processes.
類似化合物との比較
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: An antibiotic that inhibits protein synthesis in bacteria.
Chlorhexidine: An antiseptic that disrupts microbial cell membranes.
Uniqueness of Antimicrobial Agent-11: this compound stands out due to its broad-spectrum activity and its ability to target multiple pathways in microorganisms. Unlike some antibiotics that are specific to certain types of bacteria, this compound is effective against a wide range of pathogens, making it a versatile and valuable compound in the fight against infections.
特性
分子式 |
C77H61Cl2F17N8O24 |
|---|---|
分子量 |
1876.2 g/mol |
IUPAC名 |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-22-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoylamino)-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |
InChI |
InChI=1S/C77H61Cl2F17N8O24/c1-25(106)97-56-60(115)59(114)48(24-105)127-69(56)128-61-29-5-9-44(38(79)17-29)126-47-20-31-19-46(58(47)113)125-43-8-2-26(12-37(43)78)13-39-62(116)100-53(65(119)102-54(31)66(120)101-52-27-3-6-40(109)35(16-27)50-36(22-33(108)23-42(50)111)55(68(122)123)103-67(121)57(61)104-64(52)118)30-14-32(107)21-34(15-30)124-45-18-28(4-7-41(45)110)51(63(117)98-39)99-49(112)10-11-70(80,81)71(82,83)72(84,85)73(86,87)74(88,89)75(90,91)76(92,93)77(94,95)96/h2-9,12,14-23,39,48,51-57,59-61,69,105,107-111,113-115H,10-11,13,24H2,1H3,(H,97,106)(H,98,117)(H,99,112)(H,100,116)(H,101,120)(H,102,119)(H,103,121)(H,104,118)(H,122,123)/t39-,48+,51+,52+,53-,54+,55+,56+,57-,59+,60+,61+,69-/m0/s1 |
InChIキー |
SLSJYCCCHHHWCI-GNBXYJFHSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=O)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
